tert-Butyl 2-(aminooxy)-2,2-difluoroacetate
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Overview
Description
tert-Butyl 2-(aminooxy)-2,2-difluoroacetate is a chemical compound that features a tert-butyl ester group, an aminooxy functional group, and two fluorine atoms attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminooxy)-2,2-difluoroacetate typically involves the reaction of tert-butyl 2,2-difluoroacetate with hydroxylamine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the aminooxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminooxy)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(aminooxy)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminooxy)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-bromoacetate: Similar in structure but contains a bromine atom instead of the aminooxy group.
tert-Butyl 2-chloroacetate: Contains a chlorine atom instead of the aminooxy group.
tert-Butyl 2-fluoroacetate: Contains a single fluorine atom instead of two.
Uniqueness
tert-Butyl 2-(aminooxy)-2,2-difluoroacetate is unique due to the presence of both the aminooxy group and two fluorine atoms. This combination imparts distinct reactivity and stability, making it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C6H11F2NO3 |
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Molecular Weight |
183.15 g/mol |
IUPAC Name |
tert-butyl 2-aminooxy-2,2-difluoroacetate |
InChI |
InChI=1S/C6H11F2NO3/c1-5(2,3)11-4(10)6(7,8)12-9/h9H2,1-3H3 |
InChI Key |
IPEQENWRPBSUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(ON)(F)F |
Origin of Product |
United States |
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